3-Acetamido-4-methoxypicolinic acid
Description
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-acetamido-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-5(12)11-7-6(15-2)3-4-10-8(7)9(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
MUUZAXMPZNJGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CN=C1C(=O)O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Acetamido 4 Methoxypicolinic Acid
Retrosynthetic Analysis and Key Disconnections for the 3-Acetamido-4-methoxypicolinic Acid Scaffold
A retrosynthetic analysis of 3-Acetamido-4-methoxypicolinic acid reveals several logical disconnections. The most straightforward approach involves the late-stage introduction of the acetamido group. This leads to the primary precursor, 3-amino-4-methoxypicolinic acid . The disconnection of the amide bond is a reliable and common transformation.
Further disconnection of 3-amino-4-methoxypicolinic acid can be envisioned through two main pathways. The first involves the removal of the amino group, leading to 4-methoxypicolinic acid . This would require a subsequent amination step, which can be challenging on an electron-rich pyridine (B92270) ring. A more common strategy involves the disconnection of the methoxy (B1213986) group, leading to a 4-halo-3-aminopicolinic acid intermediate. This halogenated precursor allows for a nucleophilic substitution to introduce the methoxy group.
An alternative and often more practical approach is to construct the substituted pyridine ring from acyclic precursors. This involves disconnections that break the pyridine ring itself, often leading back to dicarbonyl compounds and ammonia (B1221849) or an ammonia equivalent, which can be cyclized to form the pyridine core.
| Disconnection | Precursor 1 | Precursor 2 | Synthetic Transformation |
| C(3)-N bond | 3-amino-4-methoxypicolinic acid | Acetic anhydride (B1165640) or Acetyl chloride | Acetylation |
| C(4)-O bond | 3-amino-4-halopicolinic acid | Sodium methoxide (B1231860) | Nucleophilic Aromatic Substitution |
| C(3)-N bond | 4-methoxypicolinic acid | Aminating agent | Electrophilic/Nucleophilic Amination |
| Pyridine Ring | Acyclic dicarbonyl compound | Ammonia source | Hantzsch or similar pyridine synthesis |
Development of Classical and Contemporary Synthetic Routes to 3-Acetamido-4-methoxypicolinic Acid and its Precursors
The synthesis of 3-Acetamido-4-methoxypicolinic acid can be achieved through various linear and convergent strategies, building upon the retrosynthetic analysis.
A plausible linear synthesis often commences with a commercially available substituted pyridine. For instance, starting from 2-picolinic acid, a sequence of nitration, reduction, halogenation, methoxylation, and finally acetylation can be employed.
A representative linear sequence could be:
Nitration of a suitable picolinic acid derivative to introduce a nitro group at the 3-position.
Halogenation at the 4-position of the pyridine ring.
Nucleophilic substitution of the halogen with a methoxide source.
Reduction of the nitro group to an amine.
Acetylation of the resulting amino group to yield the final product.
For example, a substituted pyridine containing the methoxy and a precursor to the carboxylic acid and amino groups could be synthesized and then elaborated in the final steps. This might involve the cyclization of acyclic precursors to form a highly substituted pyridine ring directly.
Novel Synthetic Approaches and Catalyst Development
Modern synthetic organic chemistry has provided powerful tools that can be applied to the synthesis of complex molecules like 3-Acetamido-4-methoxypicolinic acid, with a focus on efficiency and sustainability.
Transition metal catalysis has revolutionized the synthesis of substituted pyridines. rsc.orgbeilstein-journals.org Palladium, copper, and rhodium catalysts are particularly effective for cross-coupling reactions that can form key C-C and C-N bonds. rsc.org
For the synthesis of the 3-amino-4-methoxypicolinic acid scaffold, transition metal-catalyzed reactions could be employed for:
Amination of a 3-halopyridine derivative: Buchwald-Hartwig amination using a palladium catalyst could be a highly efficient method for introducing the amino group. nih.gov
Methoxylation of a 4-halopyridine: A copper- or palladium-catalyzed reaction with sodium methoxide can be used to install the methoxy group.
C-H activation/functionalization: Directing group-assisted C-H activation could potentially be used to introduce the amino or methoxy groups onto a pre-existing picolinic acid scaffold, although this can be challenging due to regioselectivity issues. beilstein-journals.org
| Catalyst System | Reaction Type | Substrate | Reagent | Potential Application |
| Pd(OAc)2 / Ligand | Buchwald-Hartwig Amination | 3-Halo-4-methoxypicolinic acid ester | Amine source | Introduction of the amino group |
| CuI / Ligand | Ullmann Condensation | 3-Amino-4-halopicolinic acid ester | Sodium methoxide | Introduction of the methoxy group |
| Rh(III) complexes | C-H Amination | 4-Methoxypicolinic acid | Aminating agent | Direct amination of the pyridine ring |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netnih.gov In the context of synthesizing 3-Acetamido-4-methoxypicolinic acid, these principles can be applied in several ways:
Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical CO2.
Catalysis: Employing catalytic methods, especially those using earth-abundant metals like iron, reduces the generation of stoichiometric waste. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Multicomponent reactions are particularly noteworthy in this regard. nih.govtandfonline.com
Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption. nih.gov
For instance, a one-pot, multicomponent reaction to form the pyridine ring, followed by functional group interconversions using catalytic methods, would represent a significantly greener approach compared to a lengthy linear synthesis using stoichiometric reagents.
Stereoselective Synthesis of Analogues and Chiral Intermediates of 3-Acetamido-4-methoxypicolinic Acid
The introduction of chirality into molecules containing a pyridine scaffold is a formidable challenge in synthetic organic chemistry. The development of stereoselective methods to access chiral analogues and intermediates of 3-acetamido-4-methoxypicolinic acid is crucial for exploring their potential applications in areas such as asymmetric catalysis and medicinal chemistry, where stereochemistry often dictates biological activity. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
The use of chiral auxiliaries, temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is a well-established strategy. numberanalytics.combeilstein-journals.orgnih.gov These auxiliaries can be attached to the reactant to influence the diastereoselectivity of a reaction, after which they are typically removed and can often be recycled. numberanalytics.comnih.gov Common classes of chiral auxiliaries include camphor-derived auxiliaries and oxazolidinones. numberanalytics.com For instance, the diastereoselective conjugate addition of homochiral lithium amides to a prochiral substrate has been successfully employed in the asymmetric synthesis of substituted aminopyrrolidines, demonstrating the power of this approach in creating stereogenic centers. nih.gov
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, represents a highly efficient and atom-economical approach. rsc.org Chiral ligands, which coordinate to a metal center to create a chiral environment, are central to this strategy. rsc.org Recent advancements have seen the development of various racemization-free coupling reagents for the synthesis of chiral amides and peptides, which could be applicable to the final acylation step in the synthesis of 3-acetamido-4-methoxypicolinic acid analogues. rsc.org
Furthermore, diastereoselective reactions can be controlled through the combined use of a chiral auxiliary and a chiral catalyst, a concept known as double stereodifferentiation. This approach can lead to significantly enhanced stereocontrol. beilstein-journals.org The synthesis of new chiral highly functionalized zwitterionic bicyclic lactams, which serve as scaffolds for constructing substituted piperidine (B6355638) and pipecolic acid derivatives, highlights the intricate stereocontrol achievable through modern synthetic methods. nih.gov
While direct stereoselective synthesis of 3-acetamido-4-methoxypicolinic acid itself is not extensively documented in publicly available literature, the principles outlined above can be applied to the synthesis of its chiral analogues and intermediates. For example, a synthetic strategy could involve the diastereoselective alkylation of a chiral tetrazolo[1,5-a]azepine, followed by functional group manipulations to yield a substituted and diastereomerically enriched azepane, which could serve as a precursor to a chiral picolinic acid analogue. nih.gov
The following table summarizes hypothetical strategies for the stereoselective synthesis of chiral analogues of 3-acetamido-4-methoxypicolinic acid, based on established methodologies.
| Strategy | Key Transformation | Chiral Source | Potential Product |
| Chiral Auxiliary Approach | Diastereoselective conjugate addition | Chiral lithium amide | Chiral 3-amino-4-substituted picolinic acid precursor |
| Asymmetric Catalysis | Enantioselective C-H functionalization | Chiral ligand (e.g., with a transition metal) | Chiral 3-functionalized-4-methoxypicolinic acid derivative |
| Resolution | Classical resolution with a chiral resolving agent | Chiral acid or base | Enantiomerically pure 3-amino-4-methoxypicolinic acid |
Detailed research findings on the synthesis of closely related chiral structures, such as 3-amino-4,4-dimethyl lithocholic acid derivatives, demonstrate the successful application of stereocontrolled synthesis to complex molecules bearing amino functionalities. nih.gov Similarly, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid showcases the high levels of diastereoselectivity and enantioselectivity that can be achieved. nih.gov
The stereoselective synthesis of chiral α-SCF₃-β-ketoesters featuring a quaternary stereocenter, achieved through the use of a chiral auxiliary, provides another example of how stereochemistry can be effectively controlled in the synthesis of complex carbonyl compounds, a strategy that could be adapted for picolinic acid derivatives. mdpi.com
Chemical Reactivity and Derivatization Studies of 3 Acetamido 4 Methoxypicolinic Acid
Reactions at the Carboxylic Acid Moiety of 3-Acetamido-4-methoxypicolinic Acid
The carboxylic acid group is a primary site for modification, allowing for the synthesis of a variety of derivatives such as esters and amides.
Esterification: The carboxylic acid can be converted to its corresponding methyl ester through reactions such as methyl esterification. This transformation is valuable for peptide and protein quantitation and can improve the fragmentation efficiency in mass spectrometry analysis. nih.gov
Amide Coupling: The synthesis of amides from picolinic acid and its derivatives is a well-established transformation. nih.gov Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine. cam.ac.uk Alternatively, the carboxylic acid can be converted to an acid chloride using an agent like thionyl chloride, which then readily reacts with an amine to form the corresponding amide. nih.govresearchgate.netdntb.gov.ua Another approach involves the use of B(OCH₂CF₃)₃ to directly mediate the amidation between a picolinic acid and an amine. acs.org
Table 1: Representative Amide Coupling Reactions for Picolinic Acid Derivatives
| Coupling Reagent/Method | Amine | Product | Reference |
|---|---|---|---|
| HATU | Various amines | Picolinamide (B142947) derivatives | cam.ac.uk |
| Thionyl chloride, then amine | N-alkylanilines | N-alkyl-N-phenylpicolinamides | nih.govresearchgate.netdntb.gov.ua |
| B(OCH₂CF₃)₃ | Glycine methyl ester | Picolinamide derivative | acs.org |
Transformations and Functionalizations of the Acetamido Group
The acetamido group offers another handle for chemical modification, primarily through hydrolysis to the corresponding amine.
Hydrolysis: The acetamido group can be hydrolyzed under both acidic and basic conditions to yield the corresponding 3-amino-4-methoxypicolinic acid. libretexts.org Acid-catalyzed hydrolysis, typically using a dilute mineral acid like hydrochloric acid with heating, results in the formation of the ammonium (B1175870) salt of the amino-picolinic acid and acetic acid. libretexts.orgresearchgate.net Conversely, basic hydrolysis with a reagent such as sodium hydroxide (B78521) solution upon heating liberates ammonia (B1221849) and produces the sodium salt of the carboxylic acid. libretexts.org Heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have also been shown to effectively catalyze the hydrolysis of amides to carboxylic acids. rsc.orgacs.org
Table 2: Conditions for Hydrolysis of Acetamido Groups
| Conditions | Products | Reference |
|---|---|---|
| Dilute HCl, heat | 3-Amino-4-methoxypicolinic acid (as ammonium salt), acetic acid | libretexts.orgresearchgate.net |
| NaOH solution, heat | Sodium 3-acetamido-4-methoxypicolinate, ammonia | libretexts.org |
| Nb₂O₅, heat | 3-Amino-4-methoxypicolinic acid, acetic acid | rsc.orgacs.org |
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine (B92270) Ring System
The electronic nature of the pyridine ring, influenced by the electron-donating methoxy (B1213986) and acetamido groups and the electron-withdrawing carboxylic acid group, governs its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. chemrxiv.org However, the presence of the activating methoxy and acetamido groups can facilitate such reactions. Halogenation, for instance, can be achieved, although it may require harsh conditions. chemrxiv.orgchemrxiv.org The use of Zincke imine intermediates offers a milder, regioselective method for the 3-halogenation of pyridines. chemrxiv.orgchemrxiv.org
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. stackexchange.comyoutube.comvaia.com The methoxy group at the 4-position is a potential leaving group in such reactions. For instance, treatment with various amines in the presence of a suitable catalyst or base can lead to the corresponding 4-amino substituted picolinic acid derivatives. ntu.edu.sg The use of a NaH-LiI system has been shown to promote the amination of methoxypyridines. ntu.edu.sg
Table 3: Aromatic Substitution Reactions on Pyridine Rings
| Reaction Type | Reagents | Position of Substitution | Reference |
|---|---|---|---|
| Electrophilic Halogenation | N-halosuccinimides (via Zincke imine) | 3-position | chemrxiv.orgchemrxiv.org |
| Nucleophilic Aromatic Substitution | Amines, NaH-LiI | 4-position | ntu.edu.sg |
Chemical Modifications of the Methoxy Group
The methoxy group can be cleaved to unveil a hydroxyl group, which can then be used for further functionalization.
O-Demethylation: The demethylation of the methoxy group to the corresponding phenol (B47542) can be achieved using strong Lewis acids like boron tribromide (BBr₃). chem-station.comresearchgate.netreddit.comorgsyn.orgresearchgate.net This reaction typically proceeds by coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack of the released bromide ion on the methyl group. chem-station.com Alternatively, strong protic acids such as 47% hydrobromic acid (HBr) at elevated temperatures can also effect this transformation. researchgate.netreddit.com
Table 4: Reagents for O-Demethylation of Methoxy-Aromatics
| Reagent | Conditions | Reference |
|---|---|---|
| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt) in an inert solvent like CH₂Cl₂ | chem-station.comorgsyn.orgresearchgate.net |
| 47% Hydrobromic acid (HBr) | High temperature (e.g., ~130 °C) | researchgate.net |
Development of Novel Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Systematic modification of the different functional groups of 3-acetamido-4-methoxypicolinic acid is crucial for exploring its structure-activity relationships (SAR) in various contexts, such as in the development of new herbicides or pharmaceuticals. nih.govmdpi.comrsc.org
Carboxylic Acid Moiety: Conversion to a range of esters and amides allows for the exploration of the impact of size, electronics, and hydrogen bonding potential at this position. nih.govacs.orgresearchgate.net
Acetamido Group: Hydrolysis to the free amine, followed by reaction with various acylating or alkylating agents, can introduce a wide array of substituents at the 3-position.
Pyridine Ring: Introduction of different substituents on the pyridine ring through electrophilic or nucleophilic substitution can modulate the electronic properties and steric profile of the entire molecule. chemrxiv.orgchemrxiv.orgnih.gov
Methoxy Group: Demethylation to the phenol, followed by etherification or esterification, provides access to another set of analogues with modified properties at the 4-position.
The synthesis of libraries of such analogues is a key strategy in medicinal and agricultural chemistry to optimize the biological activity of a lead compound. nih.govrsc.orgnih.govresearchgate.net
Mechanistic Investigations and Biological Target Interactions in Vitro, Non Clinical Focus
In Vitro Enzyme Inhibition Studies of Picolinic Acid Analogues
Picolinic acid and its analogues have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer.
Two series of picolinamide (B142947) derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis. nih.gov Several of these compounds displayed potent inhibition of VEGFR-2, with some showing greater potency than the reference drug, sorafenib. nih.gov Notably, the most effective compounds from these series also exhibited inhibitory activity against other kinases, including Epidermal Growth Factor Receptor (EGFR), HER-2, c-MET, and MER kinases, highlighting a multi-kinase inhibitory profile. nih.gov
Other research has focused specifically on designing picolinic acid derivatives as EGFR kinase inhibitors. pensoft.netresearchgate.net A review of pyridine (B92270) carboxylic acid isomers underscores their potential as versatile scaffolds for enzyme inhibitors, targeting enzymes such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Apoptosis Signal-regulating Kinase 1 (ASK1). nih.gov The structural features of the pyridine ring and carboxylic acid group are key to this activity, facilitating interactions like π-π stacking and hydrogen bonding within enzyme active sites. nih.gov
The table below summarizes the in vitro enzyme inhibition data for selected picolinamide analogues against VEGFR-2.
| Compound | Moiety | VEGFR-2 IC₅₀ (nM) |
| 7h | Thio-urea | 87 |
| 9a | Dithiocarbamate | 27 |
| 9l | Dithiocarbamate | 94 |
| Sorafenib | Reference | 180 |
| Data sourced from a study on picolinamide derivatives as VEGFR-2 inhibitors. nih.gov |
Receptor Binding Affinity Research (in vitro)
The ability of 3-acetamido-4-methoxypicolinic acid analogues to bind to specific receptors is a cornerstone of their pharmacological potential. Research has demonstrated high-affinity interactions with several receptor types.
A series of N-(4-acetamido)-phenylpicolinamides, which are structurally related to the title compound, were identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). nih.gov These compounds exhibit potent activity, with concentrations in the submicromolar range being effective at both human and rat mGluR4 receptors, signifying a high binding affinity. nih.gov
While not picolinic acids, studies on structurally analogous quinolinecarboxylic acid derivatives provide insight into the types of receptor interactions possible. A series of these amides and esters showed high binding affinity for the serotonin (B10506) 5-HT₃ receptor, with the most potent derivative having a Kᵢ value of 9.9 nM. researchgate.net This research indicates that the receptor can accommodate the acyl group of these derivatives and suggests an optimal distance between key nitrogen atoms for high-affinity binding. researchgate.net
Furthermore, experimental data for the parent picolinic acid molecule has been recorded in the QSAR DataBase, indicating it has been tested for binding activity at the Androgen Receptor. qsardb.org
Structure-Activity Relationship (SAR) Insights from Derivatization of 3-Acetamido-4-methoxypicolinic Acid and its Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. Research on picolinic acid analogues has yielded significant insights.
For the N-(4-acetamido)-phenylpicolinamides that modulate mGluR4, the specific arrangement of the acetamido and picolinamide groups is critical for their activity. nih.gov Similarly, for picolinamide derivatives targeting VEGFR-2, the nature of the moiety linked to the amide is a key determinant of inhibitory potency. nih.gov The introduction of dithiocarbamate and thio-urea groups led to compounds with potent, nanomolar-range inhibition of the kinase. nih.gov
In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share the 4-methoxy feature with the title compound, SAR was explored around the amide functionality. This work led to the identification of a potent and selective inhibitor of the choline (B1196258) transporter. nih.gov It was found that benzylic heteroaromatic amide moieties were the most potent, and specific substitutions on the piperidine (B6355638) ring were crucial for maintaining high activity. nih.gov
Conformational arrangement also plays a significant role. In a study of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, a direct correlation was found between the anti-inflammatory activity and the mutual spatial arrangement of the benzothiazine and pyridine rings. mdpi.com This highlights that even subtle changes in molecular conformation can have a profound impact on biological function.
Computational Approaches to Binding Predictions and Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics)
Computational methods are invaluable tools for predicting how ligands like picolinic acid derivatives interact with their biological targets, guiding rational drug design.
Molecular docking studies have been frequently employed to understand the binding of picolinic acid derivatives to kinase active sites. pensoft.netnih.govresearchgate.net For picolinamide derivatives targeting VEGFR-2, docking simulations revealed that the compounds fit into the ATP-binding site, forming key hydrogen bonds with hinge region residues (e.g., Cys919) and hydrophobic interactions in the DFG motif region. nih.gov Similarly, docking of derivatives into the EGFR kinase domain showed that the compounds occupied the critical active site pocket with a favorable orientation. pensoft.netresearchgate.net
These computational models often identify specific amino acid residues that are critical for binding. For example, in the interaction between aryl-substituted pyrido[2,1-a]isoquinolines and the DPP-IV enzyme, docking studies highlighted the importance of π-π interactions with Phe357 and hydrogen bonds with Arg358 for high inhibitory potential. researchgate.net
More advanced techniques are also used to understand the solid-state behavior of these molecules. Hirshfeld surface analysis and energetic frameworks calculations have been used to clarify the intermolecular interactions, such as π-stacking and other nonbonding contacts, that dictate the crystal packing of picolinic acid derivatives. nih.gov Quantum chemical calculations have also been used to assess the reactivity of intermediates used in the synthesis of these compounds. mdpi.com
The table below shows the predicted binding energies from a docking study of various thiazino[3,4-a]isoquinoline derivatives (analogues of pyrido[2,1-a]isoquinolines) against the DPP-IV enzyme.
| Compound | R Substituent | Binding Energy (kcal/mol) | Key Interactions |
| 4a | Phenyl | -8.54 | H-bond (Arg358), π-π (Phe357) |
| 4e | 4-Fluorophenyl | -8.76 | H-bond (Arg358), π-π (Phe357) |
| 4f | 4-Chlorophenyl | -8.97 | H-bond (Arg358), π-π (Phe357) |
| 4g | 4-Bromophenyl | -9.11 | H-bond (Arg358), π-π (Phe357) |
| Data adapted from a study on DPP IV inhibitors. researchgate.net |
Investigations into Antimicrobial and Antifungal Mechanisms (in vitro, non-clinical)
Picolinic acid (PA) and its derivatives have demonstrated significant antimicrobial and antifungal properties in vitro, with mechanisms often linked to metal ion chelation and immunomodulation.
PA exhibits notable antimicrobial activity against both extracellular and intracellular Mycobacterium avium complex (MAC). oup.comnih.gov The mechanism is believed to be related to its function as a metal ion chelator, as its effects can be mimicked by other chelating agents like EDTA. nih.gov By sequestering essential metal ions, PA likely disrupts microbial metabolic processes. Furthermore, PA potentiates the activity of conventional antimycobacterial drugs such as clarithromycin (B1669154) and rifampicin (B610482) against MAC residing within macrophages and type II alveolar epithelial cells. oup.comnih.gov In some contexts, PA's activity against intracellular MAC is also linked to its ability to induce apoptosis in the host macrophage. nih.gov
Broader studies have shown that PA and sodium picolinate (B1231196) are effective against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. pan.olsztyn.pl The antimicrobial activity is generally more potent at a lower pH (pH 5.0) compared to neutral pH (pH 7.0), suggesting that the protonated form of the acid is more active. pan.olsztyn.pl
The antiviral mechanism of PA against enveloped viruses is distinct, involving the direct inhibition of viral entry. nih.gov By targeting the viral membrane, PA prevents its fusion with the host cell membrane, a critical step for infection. nih.gov
The table below presents the Minimal Inhibitory Concentration (MIC) values for picolinic acid and sodium picolinate against various microorganisms at different pH levels.
| Microorganism | Compound | MIC (mg/mL) at pH 5.0 | MIC (mg/mL) at pH 7.0 |
| Staphylococcus aureus | Picolinic Acid | 0.39 | 3.13 |
| Staphylococcus aureus | Sodium Picolinate | 0.39 | 3.13 |
| Escherichia coli | Picolinic Acid | 0.78 | 3.13 |
| Escherichia coli | Sodium Picolinate | 0.78 | 3.13 |
| Candida albicans | Picolinic Acid | 0.02 | 0.39 |
| Candida albicans | Sodium Picolinate | 0.02 | 0.39 |
| Data sourced from a study on the antimicrobial activity of picolinic acid. pan.olsztyn.pl |
Advanced Analytical Techniques for Characterization and Quantification in Research
High-Resolution Spectroscopic Methodologies for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 3-Acetamido-4-methoxypicolinic acid. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing 3-Acetamido-4-methoxypicolinic acid. In a typical analysis, the ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals corresponding to the aromatic protons on the picolinic acid ring, the methoxy (B1213986) group protons, and the acetyl group protons. For instance, a related compound, 3-hydroxy-4-methoxypicolinic acid, displays characteristic aromatic proton signals as doublets, and a singlet for the methoxy protons. google.com Similarly, ¹³C NMR provides data on the carbon skeleton, with specific chemical shifts for the carboxylic acid carbon, the aromatic carbons, and the methoxy and acetyl carbons.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight and elemental composition of 3-Acetamido-4-methoxypicolinic acid. Techniques like Electrospray Ionization (ESI) are commonly used. For example, the related precursor, 3-hydroxy-4-methoxypicolinic acid, has a calculated exact mass that can be precisely verified by HRMS, confirming its elemental formula of C₇H₇NO₄. google.com This high level of accuracy is crucial for distinguishing between compounds with similar nominal masses.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in the 3-Acetamido-4-methoxypicolinic acid molecule. The spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the amide N-H and C=O stretching, C-O stretching of the methoxy group, and C-H stretching of the aromatic ring and methyl groups.
| Spectroscopic Data for Related Picolinic Acid Derivatives | |
| Technique | Observed Data for 3-hydroxy-4-methoxypicolinic acid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.04 (d, J=6.4 Hz, 1H), 7.39 (d, J=6.5 Hz, 1H), 4.04 (s, 3H) google.com |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 164.16, 162.03, 152.52, 132.32, 126.57, 109.13, 57.35 google.com |
| HRMS-ESI (m/z) | Calculated for C₇H₇NO₄ [M+H]⁺: 169.0379, Found: 169.0375 google.com |
Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Isolation
Chromatographic techniques are vital for separating 3-Acetamido-4-methoxypicolinic acid from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of picolinic acid derivatives. helixchrom.com It is routinely used to monitor the completion of reactions, such as the conversion of precursor molecules. google.comrsc.org For instance, the progress of the hydrolysis of 6-bromo-3-hydroxy-4-methoxypicolinonitrile to 6-bromo-3-hydroxy-4-methoxypicolinic acid is monitored by HPLC. rsc.org Different HPLC columns, such as C18 or phenyl-based columns, can be employed depending on the specific separation needs. rsc.orgptfarm.pl The use of a suitable mobile phase, often a mixture of water and acetonitrile (B52724) with additives like formic or trifluoroacetic acid, allows for the effective separation of the target compound from impurities. rsc.org
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC, an advancement of HPLC, offers higher resolution, faster analysis times, and increased sensitivity. nih.gov This makes it particularly useful for the analysis of complex mixtures and for quantifying low levels of impurities. mdpi.comresearchgate.net When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for both separation and identification. mdpi.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. saspublishers.com This hyphenated technique is invaluable for identifying the components of a mixture by providing both retention time data from the LC and mass-to-charge ratio information from the MS. rsc.orgbldpharm.com It is frequently used in the development of synthetic routes for related compounds to identify intermediates and byproducts. rsc.org
| Chromatographic Method Applications | |
| Technique | Application in Picolinic Acid Synthesis |
| HPLC | Monitoring reaction completion, purity assessment. google.comrsc.org |
| UPLC | High-throughput analysis, improved sensitivity for impurity profiling. nih.govmdpi.com |
| LC-MS | Identification of intermediates and byproducts in reaction mixtures. rsc.orgbldpharm.com |
| Preparative HPLC | Isolation and purification of the final product. |
X-ray Crystallography and Solid-State Analysis of 3-Acetamido-4-methoxypicolinic Acid and its Cocrystals/Salts
X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and conformational details. While specific crystallographic data for 3-Acetamido-4-methoxypicolinic acid is not widely published, the technique is crucial for the solid-state characterization of related small molecules and their various solid forms, such as cocrystals and salts. The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, can be used to modify the physicochemical properties of a compound. The analysis of such structures would provide invaluable insight into the intermolecular interactions governing the crystal packing.
Application of Advanced Hyphenated Techniques for Complex Mixture Analysis
The analysis of complex mixtures, such as those encountered during drug discovery and development, often requires the use of advanced hyphenated techniques. nih.govnih.gov These methods combine two or more analytical techniques to provide more comprehensive information than either technique could alone. researchgate.net
Computational and Theoretical Chemistry Studies of 3 Acetamido 4 Methoxypicolinic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3-Acetamido-4-methoxypicolinic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. nih.gov
Detailed Research Findings: Studies on related picolinic acid derivatives, such as 4-methoxypicolinic acid, have utilized DFT methods, particularly with the B3LYP functional, to investigate electronic properties. academicjournals.orgresearchgate.net For 3-Acetamido-4-methoxypicolinic acid, these calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com
The presence of the electron-donating methoxy (B1213986) (-OCH₃) and acetamido (-NHCOCH₃) groups is expected to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing carboxylic acid (-COOH) group on the pyridine (B92270) ring lowers the energy of the LUMO. researchgate.net Molecular Electrostatic Potential (MEP) maps generated from these calculations can visualize the electron density distribution, identifying regions prone to electrophilic and nucleophilic attack. These calculations are foundational for predicting how the molecule will interact with biological targets. nih.gov
| Parameter | Predicted Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.25 | Indicates electron-donating capability. |
| LUMO Energy | -1.80 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Relates to chemical reactivity and stability. |
| Ionization Potential | 6.25 | Energy required to remove an electron. |
| Electron Affinity | 1.80 | Energy released upon gaining an electron. |
Conformational Analysis and Molecular Dynamics Simulations
The biological function of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of 3-Acetamido-4-methoxypicolinic acid. mdpi.comrsc.org
Detailed Research Findings: Conformational analysis involves systematically rotating the molecule's single bonds—specifically around the C-N bond of the acetamido group, the C-O bond of the methoxy group, and the C-C bond of the carboxylic acid group—to identify low-energy, stable conformers. The relative energies of these conformers determine their population at a given temperature.
Molecular dynamics simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time, often in the presence of a solvent like water. mdpi.commdpi.com An MD simulation for 3-Acetamido-4-methoxypicolinic acid would reveal how the molecule flexes, bends, and rotates, and how its conformation changes in an aqueous environment. nih.gov Analysis of the MD trajectory can identify the most persistent conformations and the energetic barriers between them. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure over the simulation period. nih.gov These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological binding site. mdpi.com
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | O=C-N-H: ~180°, C4-C3-N-C: ~90° | 0.00 | 75.3 |
| 2 | O=C-N-H: ~0°, C4-C3-N-C: ~90° | 1.50 | 15.1 |
| 3 | O=C-N-H: ~180°, C4-C3-N-C: ~-90° | 2.10 | 9.6 |
Prediction of Spectroscopic Properties and Chemical Shifts
Computational methods can accurately predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. ehu.esmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. idc-online.comnih.govrsc.org
Detailed Research Findings: For 3-Acetamido-4-methoxypicolinic acid, theoretical calculations of ¹H and ¹³C NMR spectra would be performed on its optimized, low-energy conformation. The calculated chemical shifts are then often scaled or corrected using a linear regression analysis based on a set of known compounds to improve agreement with experimental data. idc-online.com Such predictions are highly useful for assigning ambiguous peaks in an experimental spectrum or for confirming the identity of a synthesized compound. nih.govyoutube.com Discrepancies between predicted and observed shifts can also point to specific conformational or electronic effects not captured in the gas-phase calculation, such as strong solvent interactions or hydrogen bonding. academicjournals.org
| Atom | Predicted ¹³C Shift (ppm) | Representative ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) | Representative ¹H Shift (ppm) |
|---|---|---|---|---|---|
| C2 (COOH) | 168.5 | 167.9 | H5 | 8.15 | 8.10 |
| C3 | 125.1 | 124.8 | H6 | 8.40 | 8.35 |
| C4 | 158.2 | 157.5 | NH | 9.80 | 9.75 |
| C5 | 110.4 | 110.1 | OCH₃ | 3.95 | 3.92 |
| C6 | 145.8 | 145.2 | CH₃ (Ac) | 2.20 | 2.18 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (strictly in vitro, non-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their in vitro biological activity. nih.gov This method is pivotal in medicinal chemistry for predicting the activity of unsynthesized molecules.
Detailed Research Findings: A QSAR study involving 3-Acetamido-4-methoxypicolinic acid would begin with a dataset of structurally similar analogues tested in a specific in vitro assay (e.g., enzyme inhibition). For each analogue, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (logP), electronic properties (dipole moment), and topology (molecular connectivity indices).
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the observed activity. nih.govresearchgate.net For example, a hypothetical QSAR model might show that in vitro activity increases with higher lipophilicity and the presence of a hydrogen bond donor at a specific position. Such a model provides valuable insights into the structural requirements for activity and can be used to prioritize the synthesis of new analogues with potentially higher potency. nih.gov
| Model Equation: pIC₅₀ = 0.5 * (cLogP) - 1.2 * (TPSA) + 0.8 * (HBD_Count) + 2.5 | |
|---|---|
| Descriptor | Description |
| pIC₅₀ | Negative logarithm of the half-maximal inhibitory concentration. |
| cLogP | Calculated octanol-water partition coefficient (lipophilicity). |
| TPSA | Topological Polar Surface Area. |
| HBD_Count | Number of hydrogen bond donors. |
In Silico Design and Virtual Screening of Novel Analogues
Building upon the knowledge gained from quantum chemistry and QSAR, in silico design and virtual screening are used to identify novel analogues of 3-Acetamido-4-methoxypicolinic acid with potentially enhanced properties. rsc.orgnih.gov These methods leverage computational power to explore vast chemical spaces efficiently.
Detailed Research Findings: The process often begins with structure-based design if the three-dimensional structure of the biological target is known. mdpi.com Here, molecular docking simulations are used to predict how potential analogues bind to the target's active site. mdpi.comnih.gov A large library of virtual compounds, created by modifying the 3-Acetamido-4-methoxypicolinic acid scaffold, can be docked, and the results are scored based on predicted binding affinity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). mdpi.com
Role of 3 Acetamido 4 Methoxypicolinic Acid As a Chemical Building Block and Ligand
Precursor in the Synthesis of Complex Organic Molecules and Natural Product Analogues
In organic synthesis, the ability to construct complex molecular architectures from readily available starting materials is paramount. Carboxylic acids are foundational building blocks, serving as versatile precursors for a wide array of chemical transformations. Their ability to undergo reactions like decarboxylation to form radical intermediates for conjugate additions highlights their utility nih.gov.
The structure of 3-acetamido-4-methoxypicolinic acid, with its multiple reactive sites, makes it a promising starting point for the synthesis of more elaborate molecules and analogues of natural products. The carboxylic acid can be converted into esters, amides, or acyl halides, or it can be removed or replaced. The acetamido group can be hydrolyzed to a primary amine, which then opens up further derivatization pathways, including diazotization or acylation. The pyridine (B92270) ring itself can be subjected to various C-H activation or substitution reactions. This functional group tolerance allows for stepwise, controlled modifications, enabling the construction of complex heterocyclic systems that are often found in biologically active natural products. While specific, large-scale syntheses using this molecule as a precursor are not widely documented, its inherent chemical functionalities make it a valuable theoretical and practical building block for synthetic chemists aiming to create novel molecular entities.
Scaffold in Medicinal Chemistry Programs (e.g., Lead Identification, Combinatorial Library Synthesis)
The concept of a "privileged scaffold" is central to modern medicinal chemistry, where certain core molecular structures are repeatedly found in a variety of biologically active compounds. These scaffolds serve as a template for the synthesis of compound libraries, where diverse functional groups are systematically introduced to explore the chemical space and identify lead compounds with desired therapeutic activities. For instance, the 4-quinolone-3-carboxylic acid motif is a well-known privileged structure used to develop antibacterial, antitumor, and anti-HIV agents nih.gov.
Similarly, the substituted picolinic acid framework of 3-acetamido-4-methoxypicolinic acid qualifies it as a potential scaffold for medicinal chemistry programs. Its rigid heterocyclic core provides a defined three-dimensional arrangement for appended functional groups. The three key substituents—carboxylic acid, acetamido group, and methoxy (B1213986) group—offer distinct points for chemical modification, making the molecule an ideal candidate for creating focused combinatorial libraries.
The carboxylic acid can be converted to a library of amides or esters.
The acetamido group can be hydrolyzed and subsequently reacted with various acylating or sulfonylating agents.
The methoxy group could potentially be demethylated to a hydroxyl group, providing another site for derivatization.
This capacity for systematic modification allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding potential, which are critical for optimizing drug-receptor interactions during lead identification and optimization.
Application in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry and crystal engineering focus on designing and synthesizing ordered solid-state architectures through the control of non-covalent interactions. The predictable and directional nature of interactions like hydrogen bonds, halogen bonds, and π-π stacking is harnessed to build multi-component crystals (cocrystals) and molecular salts with tailored properties mdpi.com.
3-Acetamido-4-methoxypicolinic acid is exceptionally well-suited for these applications due to its array of functional groups capable of participating in robust and predictable non-covalent interactions. The formation of specific, recurring interaction patterns, known as supramolecular synthons, is key. In systems containing carboxylic acids and pyridine derivatives, the formation of a strong, charge-assisted N⁺-H···O⁻ hydrogen bond upon proton transfer is a common and stabilizing feature researchgate.net.
The potential non-covalent interactions involving 3-acetamido-4-methoxypicolinic acid are numerous:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, often forming a robust dimer synthon with another carboxylic acid molecule. The amide N-H group is an excellent hydrogen bond donor, while the amide carbonyl oxygen is an acceptor. These groups can form strong acid-amide or amide-amide heterosynthons researchgate.net.
Proton Transfer: The basic pyridine nitrogen can accept a proton from the acidic carboxylic acid, leading to the formation of a zwitterion or a molecular salt, which dramatically influences the crystal packing mdpi.com.
π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic systems, further stabilizing the resulting supramolecular assembly.
These interactions allow the molecule to self-assemble into complex and predictable one-, two-, or three-dimensional networks, making it a highly valuable component for the rational design of new crystalline materials.
Table 1: Potential Supramolecular Interactions of 3-Acetamido-4-methoxypicolinic Acid
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Potential Synthon |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O), Pyridine (N), Amide (C=O) | Acid-Acid Dimer, Acid-Pyridine, Acid-Amide |
| Hydrogen Bond | Amide (-NH) | Carboxylic Acid (C=O), Amide (C=O) | Amide-Amide Dimer, Amide-Acid |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Parallel or T-shaped Stacking |
| Proton Transfer | Carboxylic Acid (-COOH) | Pyridine (N) | Formation of Pyridinium Carboxylate Salt |
Ligand or Catalyst Precursor in Coordination Chemistry and Organometallic Catalysis
The picolinic acid moiety is a classic bidentate ligand in coordination chemistry, capable of forming stable five-membered chelate rings with a wide range of metal ions through its pyridine nitrogen and carboxylate oxygen atoms. This chelating ability is fundamental to its use in forming coordination compounds and as a precursor for catalysts mdpi.comnih.gov.
3-Acetamido-4-methoxypicolinic acid functions as a substituted picolinic acid ligand. Upon deprotonation, it can coordinate to metal centers to form stable complexes. The acetamido and methoxy substituents play a crucial role in modulating the properties of the resulting metal complex:
Steric Effects: The substituents provide steric bulk around the coordination site, which can influence the geometry of the final complex, the coordination number of the metal, and the accessibility of the metal center for catalytic reactions.
Coordination compounds prepared from such ligands can be tested for their catalytic activity in various organic transformations, such as enantioselective additions, where the chiral environment created by the ligand can influence the stereochemical outcome of the reaction mdpi.com.
Potential in Materials Science Applications (e.g., Luminescent Materials, Photovoltaic Devices)
Organic ligands are critical components in the development of advanced materials, particularly in the field of luminescence. Lanthanide complexes, for example, are known for their sharp, pure-color light emission, but the lanthanide ions themselves are poor absorbers of light. This limitation is overcome by using organic ligands that act as "antennas". The organic ligand absorbs excitation energy (e.g., UV light) efficiently and then transfers this energy to the central lanthanide ion, which subsequently emits light of a characteristic color.
3-Acetamido-4-methoxypicolinic acid is a strong candidate for use as an antenna ligand in such luminescent materials. Its aromatic pyridine ring system is an effective chromophore for absorbing light energy. The carboxylic acid group provides a robust binding site for coordinating to metal ions like europium(III) (for red emission) or terbium(III) (for green emission). The efficiency of the energy transfer and the quantum yield of the final material can be tuned by modifying the ligand structure, making the acetamido and methoxy substituents valuable handles for optimizing luminescent properties. While specific photovoltaic applications have not been detailed, the tailored electronic properties of its potential coordination complexes make it a molecule of interest for broader materials science research.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 3-acetamido-4-methoxypicolinic acid can be significantly enhanced by leveraging modern technologies such as flow chemistry and automated synthesis. These approaches offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. youtube.comnih.gov
Future research could focus on developing a continuous-flow synthesis for 3-acetamido-4-methoxypicolinic acid. This would involve the modular design of a flow reactor system where each step of the synthesis, from the initial starting materials to the final product, is carried out in a continuous stream. Such a system would allow for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net The use of microreactors, in particular, could be explored for their high surface-area-to-volume ratio, which allows for efficient heat and mass transfer, especially in exothermic or rapid reactions. researchgate.net
Automated synthesis platforms, coupled with design of experiment (DoE) software, could be employed to rapidly screen and optimize reaction conditions. pharmaron.com This would accelerate the discovery of the most efficient synthetic routes and minimize the use of expensive reagents and solvents. The integration of in-line analytical techniques, such as HPLC or NMR, would enable real-time monitoring and optimization of the reaction, further enhancing the efficiency of the process. nih.gov The development of such automated and continuous processes would not only be beneficial for laboratory-scale research but also for the potential large-scale production of 3-acetamido-4-methoxypicolinic acid and its derivatives.
Exploration of Novel Biological Targets through Mechanism-Based Approaches (in vitro)
The picolinic acid scaffold is present in various biologically active compounds, suggesting that 3-acetamido-4-methoxypicolinic acid could also possess interesting pharmacological properties. wikipedia.orgnih.gov Picolinic acid itself is a metabolite of tryptophan and is known to have neuroprotective and immunological effects. nih.govnih.gov Derivatives of picolinic acid have been investigated for a range of activities, including antimicrobial and anticancer properties. nih.govgoogle.comgoogle.com
Future in vitro research should aim to elucidate the biological targets of 3-acetamido-4-methoxypicolinic acid. Mechanism-based screening assays could be a powerful tool in this endeavor. nih.gov These assays are designed to identify compounds that interact with specific biological targets, such as enzymes or receptors, rather than just observing a phenotypic outcome. For instance, a panel of assays targeting key enzymes in bacterial or cancer cell pathways could be used to identify potential inhibitory activity. nih.gov
Given that picolinic acid is a known chelating agent for various metal ions, investigating the metal-binding properties of 3-acetamido-4-methoxypicolinic acid and its potential to interfere with metalloenzymes would be a logical starting point. wikipedia.org Furthermore, its structural similarity to other biologically active pyridine (B92270) derivatives warrants a broad screening approach against a diverse range of targets. The identification of specific molecular targets would be the first step towards understanding its mechanism of action and potential therapeutic applications.
Development of Advanced Functional Materials Utilizing the 3-Acetamido-4-methoxypicolinic Acid Scaffold
The unique structural features of 3-acetamido-4-methoxypicolinic acid, including its pyridine ring, carboxylic acid group, and acetamido and methoxy (B1213986) substituents, make it an attractive building block for the creation of advanced functional materials. Pyridine-carboxylic acids are known to form stable complexes with a variety of metal ions and can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net
Future research could explore the use of 3-acetamido-4-methoxypicolinic acid as a ligand for the synthesis of novel MOFs. The specific substitution pattern on the pyridine ring could influence the resulting framework's topology, porosity, and ultimately its functional properties, such as gas storage, separation, or catalysis. The acetamido group could also participate in hydrogen bonding, further directing the self-assembly of supramolecular structures. mdpi.com
Furthermore, the combination of a pyridine and a carboxylic acid group in one molecule makes it a candidate for the formation of co-crystals with other organic molecules. rsc.orgrsc.org By co-crystallizing with other active pharmaceutical ingredients (APIs), it may be possible to modify their physicochemical properties, such as solubility and bioavailability. The exploration of its potential in the development of luminescent materials, driven by the electronic properties of the substituted pyridine ring, could also be a fruitful area of investigation. researchgate.net
Sustainable and Scalable Production Methods for Industrial and Research Applications
For 3-acetamido-4-methoxypicolinic acid to be widely utilized in research and potential industrial applications, the development of sustainable and scalable production methods is crucial. Many traditional methods for the synthesis of substituted pyridines can be resource-intensive and generate significant waste. researchgate.net
Future research in this area should focus on developing greener synthetic routes. This could involve the use of more environmentally benign solvents and reagents, as well as catalytic methods that improve atom economy. mdpi.com For instance, processes that utilize catalytic oxidation with air or hydrogen peroxide instead of stoichiometric heavy metal oxidants would be a significant step towards sustainability. researchgate.net The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reactor without the isolation of intermediates, can also reduce waste and improve efficiency. nih.govorganic-chemistry.org
The scalability of the synthesis is another critical factor. Processes that are amenable to large-scale production, such as those that avoid cryogenic conditions or the use of highly hazardous reagents, will be more attractive for industrial applications. researchgate.netgoogle.com The development of robust and efficient purification methods will also be essential to ensure the high purity required for many applications. Biotechnological approaches, such as the use of engineered microorganisms to produce picolinic acid derivatives from simple starting materials, could also be explored as a long-term sustainable production strategy. google.com
Q & A
Q. What are the standard synthetic routes for 3-acetamido-4-methoxypicolinic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via coupling reactions involving intermediates like 4-methoxy-3-hydroxypicolinic acid. A common method involves acylating the hydroxyl group using acetylating agents (e.g., acetic anhydride) under controlled pH and temperature. For example, coupling with 2-aminopropanoate esters in the presence of catalysts like EDC/NHS (to activate carboxyl groups) can yield derivatives such as fungicidal picolinamides . Reaction optimization includes monitoring pH (6.5–7.5) and using inert atmospheres to prevent side reactions. Yield improvements (≥70%) are achieved via stepwise purification using column chromatography .
Q. Which analytical techniques are most reliable for characterizing 3-acetamido-4-methoxypicolinic acid and its intermediates?
Key techniques include:
- HPLC-MS : For purity assessment and detecting trace intermediates (e.g., unreacted 4-methoxy-3-hydroxypicolinic acid). Use C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) .
- NMR Spectroscopy : H NMR (DMSO-d6) identifies functional groups (e.g., acetamido δ 2.0 ppm singlet; methoxy δ 3.8 ppm). C NMR confirms carboxylate (δ 170–175 ppm) and aromatic carbon signals .
- FT-IR : Peaks at 1650 cm (amide C=O) and 1250 cm (methoxy C-O) validate structural integrity .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the synthesis of 3-acetamido-4-methoxypicolinic acid derivatives?
Common issues include incomplete acylation or hydrolysis of intermediates. Strategies:
- Kinetic Monitoring : Use in-situ FT-IR or LC-MS to track reaction progress and adjust reagent stoichiometry.
- Side-Chain Protection : Protect reactive groups (e.g., methoxy) with tert-butyldimethylsilyl (TBDMS) to prevent undesired substitutions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while reducing water content minimizes hydrolysis .
Q. What are the challenges in quantifying 3-acetamido-4-methoxypicolinic acid in biological matrices, and how can they be addressed?
Matrix interference (e.g., serum proteins) and low analyte stability require:
- Sample Pretreatment : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the compound from biological fluids.
- Stabilization : Add antioxidants (e.g., TCEP) to prevent oxidation of the methoxy group during storage .
- Sensitive Detection : Ultra-HPLC coupled with tandem MS (UHPLC-MS/MS) achieves limits of quantification (LOQ) <1 ng/mL .
Q. How can mechanistic studies elucidate the role of 3-acetamido-4-methoxypicolinic acid in fungal inhibition?
Advanced approaches include:
- Molecular Docking : Simulate interactions with fungal enzyme targets (e.g., CYP51) using software like AutoDock Vina.
- Metabolomic Profiling : Compare fungal metabolic pathways (e.g., ergosterol biosynthesis) pre- and post-treatment via GC-MS .
- Isotopic Labeling : Use C-labeled analogs to track compound uptake and distribution in fungal cells .
Q. What frameworks guide robust experimental design for stability studies of 3-acetamido-4-methoxypicolinic acid?
Apply the PICO framework :
- Population : Compound stability under varying conditions (pH, temperature).
- Intervention : Accelerated degradation studies (e.g., 40°C/75% RH for 6 months).
- Comparison : Stability in buffer vs. biological matrices.
- Outcome : Degradation kinetics (e.g., Arrhenius plots) and identification of degradants via LC-HRMS . Additionally, the FINER criteria ensure feasibility and relevance: Design studies with ≥3 replicates and validate methods per ICH guidelines .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data for 3-acetamido-4-methoxypicolinic acid?
Conflicting results (e.g., variable IC values) may arise from differences in assay conditions or impurity profiles. Mitigation steps:
- Standardize Assays : Use validated cell lines (e.g., Candida albicans ATCC 10231) and control for pH/temperature.
- Impurity Profiling : Characterize batches via HPLC-ELSD to quantify residual solvents or byproducts.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
